Product packaging for C31H36FN3O4S(Cat. No.:)

C31H36FN3O4S

Cat. No.: B12463718
M. Wt: 565.7 g/mol
InChI Key: LHAPOGAFBLSJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Discovery and Early Preclinical Investigation

Blonanserin was synthesized in the early 1980s and developed by the Japanese pharmaceutical company Dainippon Sumitomo Pharma. nih.govpatsnap.com It was approved for the treatment of schizophrenia in Japan in 2008 and subsequently in Korea in 2009. nih.gov The impetus for its development was the ongoing need for antipsychotic agents with improved efficacy and tolerability profiles compared to existing first-generation (typical) and some second-generation (atypical) antipsychotics. nih.govwikipedia.org

Early preclinical investigations were crucial in characterizing the compound's mechanism of action. In vitro receptor binding tests revealed that Blonanserin possesses potent antagonist properties at dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors. nih.govnih.gov Notably, these studies also demonstrated a low affinity for other receptors such as adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, suggesting a potential for a more targeted therapeutic effect. nih.gov

Further preclinical studies in animal models provided evidence of its potential efficacy. For instance, research showed that systematic administration of Blonanserin increases extracellular levels of dopamine and norepinephrine (B1679862) in the prefrontal cortex without significantly affecting other neurotransmitters like serotonin, glutamate (B1630785), or GABA. nih.gov These early findings were instrumental in guiding the compound's progression into clinical research phases.

Chemical Classification and Structural Features from a Research Perspective

From a chemical standpoint, Blonanserin is classified as a 4-phenyl-2-(1-piperazinyl)pyridine derivative. nih.gov Its IUPAC name is 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine. nih.gov The molecule's structure is unique among atypical antipsychotics, which is a key factor in its distinct pharmacological profile. wikipedia.org

The structure of Blonanserin includes a novel eight-membered ring, which contributes to its high affinity for its target receptors. wikipedia.org The addition of hydroxyl groups to this ring can result in stereoisomers with altered binding affinities. wikipedia.org Another significant feature is its good permeability across the blood-brain barrier, as indicated by a high brain/plasma concentration ratio of 3.38. nih.govwikipedia.org This characteristic is crucial for a centrally acting agent.

Key Structural and Physicochemical Properties

Property Value
Molecular Formula C23H30FN3
Molar Mass 367.512 g·mol−1
Polar Surface Area 19.7 Ų
LogP 4.6886
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0

This data is compiled from various chemical databases and research articles. wikipedia.orgchemscene.com

Overview of Academic Research Significance and Areas of Focus

The academic research significance of Blonanserin lies primarily in its unique receptor binding profile and its efficacy in addressing both the positive and negative symptoms of schizophrenia. patsnap.comresearchgate.net Much of the research has focused on its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many atypical antipsychotics. patsnap.com However, its strong affinity for the dopamine D3 receptor has opened up new avenues of investigation, particularly concerning cognitive function. wikipedia.orgnih.gov

A significant area of focus in recent preclinical and clinical research has been the potential of Blonanserin to improve cognitive deficits associated with schizophrenia. nih.govnih.gov Studies suggest that its action on D3 and 5-HT2A receptors in the prefrontal cortex may play a role in ameliorating cognitive impairment. nih.gov This has led to investigations into its effects on executive function and verbal fluency in patients. nih.gov

Furthermore, comparative studies have been a major component of the research landscape. Blonanserin has been compared to other antipsychotics like haloperidol (B65202) and risperidone (B510) in numerous trials to evaluate its relative efficacy and tolerability. nih.govdrugbank.com These studies have consistently shown that Blonanserin is at least as effective as these other agents for positive symptoms and may be superior for negative symptoms. nih.govdrugbank.com

Receptor Binding Affinity (Ki, nM)

Receptor Blonanserin
Dopamine D2 0.142
Dopamine D3 0.494
Serotonin 5-HT2A 0.812
Adrenergic α1 26.7

This table summarizes the binding affinities of Blonanserin for various neurotransmitter receptors, indicating its high potency at D2, D3, and 5-HT2A receptors. medchemexpress.comwikipedia.org

Table of Compound Names

Compound Name
Aripiprazole
Blonanserin
Chlorpromazine
Haloperidol
Olanzapine
Quetiapine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36FN3O4S B12463718 C31H36FN3O4S

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H36FN3O4S

Molecular Weight

565.7 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

LHAPOGAFBLSJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of C31h36fn3o4s

Established Synthetic Routes and Precursors

Several synthetic routes for Lumateperone (B1672687) Tosylate have been established, primarily focusing on the construction of the key tetracyclic quinoxaline (B1680401) core and the subsequent attachment of the butyrophenone (B1668137) side chain.

The synthesis of Lumateperone typically begins with the construction of a tricyclic or tetracyclic intermediate. One common strategy involves the Fischer indole (B1671886) synthesis. nrochemistry.com In this approach, a substituted arylhydrazine is reacted with a cyclic ketone under acidic conditions to form an indole ring fused to another ring system. nrochemistry.com

Alternate routes have also been developed to improve efficiency and scalability. One such method starts with commercially available 3,4-dihydroquinoxalin-2(1H)-one. semanticscholar.orgnih.gov This is converted to a hydrazine (B178648) derivative, which then undergoes a Fischer indole synthesis with ethyl 4-oxopiperidine-1-carboxylate to yield a tetracyclic intermediate. nih.gov Another practical synthesis begins with the reaction of (2-bromophenyl)hydrazine with 4-piperidone, leading to a pyrido[4,3-b]indole congener. nih.govresearchgate.net

The core reaction pathways can be summarized in the following key transformations:

Fischer Indole Synthesis: Formation of the crucial indole moiety. nrochemistry.comresearchgate.net

Reduction: The resulting indole or tetracyclic enamine is reduced to the corresponding indoline (B122111) (dihydroindole). Reagents like triethylsilane (Et3SiH) in trifluoroacetic acid (TFA) or sodium cyanoborohydride are commonly used to achieve the desired cis-stereochemistry of the fused rings. nrochemistry.comsemanticscholar.orgresearchgate.net

Cyclization: Formation of the final tetracyclic core, often through intramolecular reactions. nrochemistry.comsemanticscholar.org

N-Alkylation: The final step involves the alkylation of the secondary amine in the tetracyclic core with 4-chloro-1-(4-fluorophenyl)butan-1-one to attach the butyrophenone side chain. researchgate.net

Salt Formation: The free base of Lumateperone is then treated with p-toluenesulfonic acid to form the stable tosylate salt, C31H36FN3O4S. nrochemistry.comsemanticscholar.org

Table 1: Key Precursors and Intermediates in Lumateperone Synthesis

Precursor/Intermediate Name Chemical Structure Role in Synthesis
(2-Bromophenyl)hydrazine C₆H₇BrN₂ Starting material for Fischer indole synthesis. researchgate.net
4-Piperidone C₅H₉NO Cyclic ketone partner in Fischer indole synthesis. researchgate.net
3,4-Dihydroquinoxalin-2(1H)-one C₈H₈N₂O Alternative starting material for the tetracyclic core. semanticscholar.orgnih.gov
cis-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole C₁₁H₁₃BrN₂ Key racemic intermediate requiring resolution. semanticscholar.orgresearchgate.net
(6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline C₁₇H₂₃N₃ The enantiomerically pure tetracyclic amine core. semanticscholar.org
4-Chloro-1-(4-fluorophenyl)butan-1-one C₁₀H₁₀ClFO Alkylating agent to install the butyrophenone side chain. researchgate.net

Lumateperone possesses two critical stereocenters at the 6b and 10a positions, with the (6bR,10aS) configuration being essential for its activity. Achieving this specific stereoisomer is a pivotal challenge in its synthesis.

The primary method employed is diastereomeric resolution . This classical technique involves reacting a racemic intermediate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in physical properties, such as solubility. nrochemistry.comyoutube.com

In the synthesis of Lumateperone, the racemic cis-hexahydro-γ-carboline intermediate is resolved using a chiral acid. researchgate.net Specifically, S-(+)-mandelic acid or (R)-mandelic acid is used to form a diastereomeric salt with the desired enantiomer. nrochemistry.comsemanticscholar.orgresearchgate.net The less soluble salt selectively crystallizes from the solution, allowing for its separation. nrochemistry.comyoutube.com After separation, the chiral auxiliary (mandelic acid) is removed by treatment with a base, yielding the enantiomerically pure amine intermediate. nrochemistry.comyoutube.com This optically pure intermediate is then carried forward through the remaining synthetic steps to produce the final (6bR,10aS)-Lumateperone. semanticscholar.orgresearchgate.net This resolution step is crucial as it avoids the need for costly chiral chromatography on the final product, which is unsuitable for large-scale industrial production. semanticscholar.orggoogle.com

Advanced and Green Chemistry Approaches in Synthesis

While established synthetic routes are effective, the pharmaceutical industry continually seeks more efficient, safer, and environmentally friendly manufacturing processes.

Chemo-enzymatic synthesis integrates highly selective enzymatic transformations with traditional chemical reactions. nih.govbeilstein-journals.org Enzymes can offer remarkable regio- and stereoselectivity under mild conditions, making them attractive for producing complex chiral molecules. nih.gov This approach can be used for late-stage functionalization, the generation of reactive intermediates, or the construction of complex cyclic scaffolds. nih.gov However, based on a review of the available scientific literature, the specific application of chemo-enzymatic methods for the synthesis of Lumateperone or its key tetracyclic intermediates has not been reported.

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govnih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and potential for automation and scalability. nih.govsci-hub.se It is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. nih.gov While flow chemistry is increasingly being adopted for the synthesis of active pharmaceutical ingredients, including complex heterocycles, specific examples of its application in the production of Lumateperone have not been detailed in the reviewed literature. sci-hub.secam.ac.uk

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The discovery of Lumateperone was the result of extensive structure-activity relationship (SAR) studies on a class of tetracyclic butyrophenones. researchgate.netresearchgate.net These studies involved systematically modifying different parts of the lead molecule to understand how structural changes influence biological activity, specifically the binding affinities at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. researchgate.netresearchgate.net

The SAR exploration focused on several key areas:

The Tetracyclic Core: Various polycyclic cores were designed and evaluated. Through this systematic variation of ring sizes and heteroatoms, the 2,3,6b,9,10,10a-hexahydro-1H,7H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline scaffold was identified as possessing superior physicochemical and pharmacological properties compared to other cores. researchgate.net

Stereochemistry: The stereochemistry at the ring fusion points was found to be critical for activity. The cis-fusion of the rings was determined to be the preferred conformation. researchgate.net

The Butyrophenone Side Chain: The linker and the terminal aromatic ring of the side chain were also subjects of modification. These changes aimed to optimize receptor binding and oral bioavailability. researchgate.net Shortening the linker by one carbon has been explored in analogue synthesis. ugent.be

Substitution on the Core: The N-methyl group on the quinoxaline ring system was found to be an important feature for the desired pharmacological profile. researchgate.net

This comprehensive approach led to the identification of Lumateperone (ITI-007) as a candidate with a potent and desirable multifunctional profile, characterized by high affinity for 5-HT2A receptors and moderate affinity for D2 receptors. researchgate.netresearchgate.net

Chemical Modifications of the Benzisothiazole Moiety

The 1,2-benzisothiazole (B1215175) group is a critical pharmacophore for Lurasidone's activity. smolecule.com Synthetic strategies often begin with the optimization of this aryl moiety. sumitomo-chem.co.jp Modifications to this part of the molecule can significantly impact receptor binding affinities. For instance, the development of Lurasidone (B1662784) evolved from lead compounds where the aryl group was systematically altered to enhance binding to dopamine D2 and serotonin 5-HT2A receptors while minimizing interaction with receptors associated with side effects, like histamine (B1213489) H1 and muscarinic M1 receptors. nih.gov

Derivatization of the benzisothiazole ring can involve introducing various substituents to explore electronic and steric effects on receptor interaction. Furthermore, oxidative modifications of the sulfur atom in the isothiazole (B42339) ring are a key aspect of its metabolism and can be mimicked synthetically. The preparation of Lurasidone oxidation impurities, such as the sulfoxide, involves treating Lurasidone hydrochloride with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). google.com This targeted oxidation allows for the isolation and study of these specific derivatives. google.com Another potential modification is the creation of N-oxides at the piperazine (B1678402) ring, such as Lurasidone Piperazine N-oxide, which introduces a different polarity and chemical handle on the molecule. chemicea.com

Modifications of the Piperazine and Cyclohexylmethyl Linker

The linker region, comprising the piperazine ring and the trans-1,2-cyclohexylmethyl group, plays a crucial role in orienting the aryl and imide moieties for optimal receptor binding. sumitomo-chem.co.jp The introduction of a cyclic structure in this linker region was a key design element that distinguished Lurasidone from its predecessors, contributing to its unique receptor affinity profile. nih.gov

Synthetic exploration of this linker involves several strategies:

Conformational Restriction: The rigidity of the cyclohexyl group is a key feature. SAR studies have explored how modifications to this ring or its substituents affect the molecule's conformation and, consequently, its binding affinity. sumitomo-chem.co.jp

Stereochemistry: Lurasidone possesses six chiral centers, with a specific absolute configuration essential for its activity. tga.gov.au The synthesis relies on chiral synthons to establish the correct stereochemistry. tga.gov.au Synthetic methods that produce racemic mixtures require subsequent chiral separation, often using techniques like chiral chromatography with tartaric acid, to isolate the desired enantiomer. google.com

Linker Length and Composition: Altering the length or chemical nature of the linker can modulate the distance and spatial relationship between the key pharmacophores, which is a common strategy in medicinal chemistry to optimize drug efficacy. sumitomo-chem.co.jp

One documented synthetic route involves reacting a dimesylate derivative of the cyclohexyl-diol with 1-(1,2-benzisothiazol-3-yl)piperazine to form an intermediate, which is then reacted with the appropriate imide moiety to yield Lurasidone. sumitomo-chem.co.jp

Synthesis and Characterization of Known Active and Inactive Metabolites for Research (e.g., ID-14283, ID-14326, ID-11614, ID-20219, ID-20220)

The in-vivo metabolism of Lurasidone is primarily mediated by the CYP3A4 enzyme and involves several major biotransformation pathways, including hydroxylation, oxidative N-dealkylation, and S-oxidation. nih.govnih.gov The synthesis and isolation of its metabolites are crucial for pharmacological research and for use as analytical standards in pharmacokinetic studies. sci-hub.seeuropa.eu

The principal metabolites are formed through two main pathways:

Hydroxylation: Hydroxylation of the norbornane (B1196662) ring (part of the imide moiety) produces the two major active metabolites, ID-14283 and ID-14326. wikipedia.org ID-14283 is the more significant of the two. nih.govsci-hub.se

N-dealkylation: The primary inactivation pathway is the oxidative cleavage between the piperazine and cyclohexane (B81311) rings. wikipedia.org This process yields the major inactive metabolites ID-11614 (the piperazine fragment) and ID-20219 (the carboxylic acid fragment). wikipedia.org A further hydroxylated derivative of ID-20219 is known as ID-20220. wikipedia.org

These metabolites, once synthesized or isolated, are characterized using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm their structure and purity. europa.eu Such reference standards are essential for quantitative analysis in biological matrices. europa.eu

Interactive Table 1: Key Research Metabolites of Lurasidone

Metabolite ID Metabolic Pathway Activity Status Relative Exposure/Notes
ID-14283 Norbornane Hydroxylation Active Major active metabolite, with about 25% of parent exposure. nih.govsci-hub.se
ID-14326 Norbornane Hydroxylation Active Minor active metabolite, with about 2-4% of parent exposure. sci-hub.se
ID-11614 Oxidative N-dealkylation Inactive Minor metabolite. nih.govsci-hub.se
ID-20219 Oxidative N-dealkylation Inactive Major inactive metabolite. nih.govwikipedia.org
ID-20220 N-dealkylation & Hydroxylation Inactive Major inactive metabolite. nih.govwikipedia.org

Purification and Advanced Characterization Methodologies for Synthetic Products (beyond basic identification)

The purification and characterization of Lurasidone and its derivatives require sophisticated analytical methodologies due to the compound's structural complexity, including multiple chiral centers and its poor water solubility. tga.gov.auacs.org

Advanced Purification Techniques:

Salt Formation: One novel purification strategy for crude Lurasidone base involves its conversion to an organic carboxylic acid addition salt, such as lurasidone oxalate. google.com This method effectively removes process-related impurities with high efficiency and yield, surpassing prior art methods. google.com The purified salt is then converted back to the desired hydrochloride salt. google.com Researchers have also developed other novel salts with coformers like ketoglutaric acid and maleic acid to improve properties such as solubility. acs.org

Chiral Resolution: Since Lurasidone's biological activity is highly dependent on its specific stereoisomeric form, enantiomeric separation is critical. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., ChiralPak columns) is a primary method for separating enantiomers and other optical isomers. google.comnih.govgoogle.com The mobile phase often consists of a mixture like hexane, ethanol, and diethylamine (B46881) to achieve effective separation. nih.govacs.org

Advanced Characterization Methodologies:

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This powerful technique is used for the comprehensive characterization of process-related impurities and degradation products. nih.gov It provides highly accurate mass measurements of both the parent ion and its fragments, allowing for the determination of elemental compositions and the identification of unknown substances. nih.gov Studies have used LC-QTOF-MS to identify previously unreported degradation products of Lurasidone under various stress conditions (e.g., photolytic, alkaline, oxidative). nih.gov

High-Resolution Mass Spectrometry (HRMS): Untargeted HRMS is employed to investigate the full spectrum of metabolites in biological samples like urine. spectroscopyonline.com This approach allows for the identification of the most prevalent metabolites for use in adherence monitoring, which may differ from those most prominent in blood. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the definitive structural confirmation of process-related substances and synthesized metabolites, providing unambiguous evidence of their chemical structure. nih.gov

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is used to characterize the solid-state properties of different salt forms and polymorphs of Lurasidone, ensuring consistency in the manufactured drug product. researchgate.net Single-crystal X-ray diffraction provides the absolute confirmation of the molecule's three-dimensional structure and stereochemistry. tga.gov.au

Table of Mentioned Compounds

Common Name/ID Chemical Name/Description Molecular Formula (Base)
Lurasidone (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione C₂₈H₃₆N₄O₂S
ID-14283 Hydroxylated active metabolite of Lurasidone C₂₈H₃₆N₄O₃S
ID-14326 Hydroxylated active metabolite of Lurasidone C₂₈H₃₆N₄O₃S
ID-11614 N-dealkylated inactive metabolite (piperazine portion) C₁₁H₁₃N₃S
ID-20219 N-dealkylated inactive metabolite (imide/cyclohexyl portion) C₁₇H₂₄NNaO₄
ID-20220 Hydroxylated N-dealkylated inactive metabolite C₁₇H₂₄NNaO₅
Lurasidone Piperazine N-oxide Oxidized derivative of Lurasidone C₂₈H₃₆N₄O₃S
Lurasidone Sulfoxide S-oxidized derivative of Lurasidone C₂₈H₃₆N₄O₃S

| Lumateperone | Atypical antipsychotic (Incorrectly matched to user's formula) | C₂₄H₂₈FN₃O |

Molecular and Cellular Pharmacodynamics of C31h36fn3o4s

Ligand-Receptor Binding Profiles and Affinities (In Vitro Studies)

Lurasidone (B1662784), an atypical antipsychotic, exhibits a distinct in vitro receptor-binding profile, characterized by high affinity for specific dopamine (B1211576) and serotonin (B10506) receptors and minimal interaction with others, which is thought to contribute to its therapeutic effects. mdedge.comnih.gov The drug's mechanism of action is primarily attributed to its potent antagonism at dopamine D2 and serotonin 5-HT2A receptors. mdedge.com

Dopaminergic Receptor Subtype Interactions (D2, D3, D1, D4.4)

Lurasidone demonstrates potent binding and full antagonism at the dopamine D2 receptor, with studies reporting a high affinity (Ki = 0.994 nM to 1.68 nM). drugbank.comcambridge.org This interaction is a cornerstone of its antipsychotic properties. patsnap.com Its affinity for the D3 receptor is slightly lower, while it has weak affinity for the D1 receptor (Ki = 262 nM). evidence-based-psychiatric-care.orgresearchgate.net Notably, lurasidone has a lack of significant affinity for the dopamine D4 receptor, a characteristic that may contribute to its cognitive-enhancing effects observed in preclinical models. nih.gov

Serotonergic Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)

The compound has a complex interaction profile with serotonin receptors. It is a potent antagonist at 5-HT2A receptors (Ki = 0.47 nM to 2.03 nM), an action that, in concert with D2 antagonism, defines its atypical antipsychotic character. drugbank.comcambridge.org Lurasidone also functions as a partial agonist at 5-HT1A receptors with high affinity (Ki = 6.38 nM to 6.8 nM). drugbank.comevidence-based-psychiatric-care.org This partial agonism is believed to contribute to its anxiolytic and antidepressant properties. patsnap.com

A distinguishing feature of lurasidone is its very high affinity for the 5-HT7 receptor (Ki = 0.495 nM to 0.5 nM), where it acts as a full antagonist. drugbank.comevidence-based-psychiatric-care.org This potent 5-HT7 antagonism is suggested to play a role in the medication's pro-cognitive and mood-regulating effects. mdedge.compatsnap.com In contrast, its affinity for the 5-HT2C receptor is weak (Ki = 415 nM). cambridge.orgevidence-based-psychiatric-care.org

Adrenergic Receptor Subtype Interactions (α1, α2A, α2C)

Lurasidone interacts with adrenergic receptors with moderate to low affinity. It shows a moderate affinity for the α2C-adrenergic receptor (Ki = 10.8 nM). drugbank.comevidence-based-psychiatric-care.org Its affinity for α2A (Ki = 41 nM) and α1 receptors (Ki = 48 nM) is considered moderate to weak. cambridge.orgevidence-based-psychiatric-care.org The antagonism at α2C receptors may contribute to its antidepressant and pro-cognitive effects by potentially increasing noradrenergic and dopaminergic transmission in the prefrontal cortex. patsnap.compbsciences.org

Histaminergic (H1) and Muscarinic (M1) Receptor Interactions (Negligible Affinity)

A key aspect of lurasidone's pharmacological profile is its negligible affinity for histamine (B1213489) H1 and muscarinic M1 receptors (IC50 >1000 nM for both). mdedge.comcambridge.org The lack of significant binding to these receptors is associated with a lower potential for side effects such as sedation, weight gain, and cognitive blunting, which are often mediated by H1 and M1 antagonism. mdedge.comyoutube.com

Quantitative Analysis of Binding Kinetics (Ki, Kd values in research)

In vitro binding assays using cloned human receptors or animal tissue membrane fractions have been employed to determine the dissociation constants (Ki) of lurasidone for various receptors. evidence-based-psychiatric-care.org These values, expressed in nanomoles (nM), indicate the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value signifying a higher binding affinity. cambridge.org

Interactive Data Table: Lurasidone Receptor Binding Affinities (Ki, nM)

Receptor FamilySubtypeBinding Affinity (Ki, nM)Functional Activity
Dopaminergic D20.994 - 1.68 drugbank.comcambridge.orgAntagonist nih.gov
D1262 evidence-based-psychiatric-care.orgWeak Affinity evidence-based-psychiatric-care.org
D4Negligible Affinity nih.govN/A
Serotonergic 5-HT1A6.38 - 6.8 drugbank.comevidence-based-psychiatric-care.orgPartial Agonist nih.gov
5-HT2A0.47 - 2.03 drugbank.comcambridge.orgAntagonist nih.gov
5-HT2C415 cambridge.orgevidence-based-psychiatric-care.orgWeak Affinity evidence-based-psychiatric-care.org
5-HT70.495 - 0.5 drugbank.comevidence-based-psychiatric-care.orgAntagonist nih.gov
Adrenergic α148 cambridge.orgevidence-based-psychiatric-care.orgModerate-Weak Affinity cambridge.org
α2A41 evidence-based-psychiatric-care.orgModerate Affinity evidence-based-psychiatric-care.org
α2C10.8 drugbank.comevidence-based-psychiatric-care.orgAntagonist researchgate.net
Histaminergic H1>1000 cambridge.orgNegligible Affinity cambridge.org
Muscarinic M1>1000 cambridge.orgNegligible Affinity cambridge.org

Post-Receptor Signaling Pathways and Intracellular Cascades (In Vitro and Preclinical Models)

The interaction of lurasidone with its target receptors initiates a cascade of intracellular signaling events. As a D2 antagonist, it blocks dopamine-stimulated [35S]GTPγS binding in membrane preparations. evidence-based-psychiatric-care.org Its antagonism at 5-HT7 receptors has been shown to inhibit 5-HT-stimulated cyclic AMP (cAMP) accumulation in cell-based assays. evidence-based-psychiatric-care.org Conversely, its partial agonism at 5-HT1A receptors partially stimulates [35S]GTPγS binding. evidence-based-psychiatric-care.org

Preclinical studies suggest that lurasidone's effects extend to modulating neuronal plasticity. At a cellular level, it has been shown to promote the expression of Brain-Derived Neurotrophic Factor (BDNF) in cortical and limbic brain regions, which may contribute to ameliorating cognitive deficits. evidence-based-psychiatric-care.orgresearchgate.netresearchgate.net Furthermore, lurasidone may regulate BDNF expression by modulating its transcripts. nih.gov In vivo microdialysis studies in rats have shown that lurasidone preferentially increases the ratio of the dopamine metabolite DOPAC to dopamine in the frontal cortex compared to the striatum, indicating a region-specific modulation of dopamine turnover. evidence-based-psychiatric-care.orgresearchgate.net Chronic administration in preclinical models suggests that lurasidone can enhance serotonergic transmission by desensitizing both 5-HT1A and 5-HT7 autoreceptors in the dorsal raphe nucleus. nih.gov

G-Protein Coupled Receptor Coupling and Downstream Effects

Lurasidone exhibits high affinity for a specific set of GPCRs, primarily acting as a full antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. nih.gov It also functions as a partial agonist at the 5-HT1A receptor. nih.gov This distinct receptor-binding profile is central to its mechanism of action.

The antagonism of D2 receptors is a hallmark of antipsychotic medications, contributing to the amelioration of positive symptoms in psychosis. evidence-based-psychiatric-care.org Simultaneously, its potent antagonism of 5-HT2A receptors is characteristic of atypical antipsychotics, which is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms. evidence-based-psychiatric-care.org The high-affinity antagonism at 5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors, is suggested to be involved in its antidepressant and pro-cognitive effects. nih.govevidence-based-psychiatric-care.org

These receptor interactions initiate a cascade of downstream signaling events. GPCRs, upon ligand binding, couple to intracellular G-proteins, which in turn modulate the activity of effector enzymes and ion channels. Receptors like D2 are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, while receptors such as 5-HT2A are often coupled to Gαq/11 proteins, which activate phospholipase C. nih.govbohrium.com Lurasidone's simultaneous interaction with these varied receptor types leads to a complex modulation of these second messenger systems.

β-Arrestin Recruitment and Receptor Internalization

While specific studies detailing lurasidone's direct influence on β-arrestin recruitment are not extensively reported, the process is a fundamental consequence of GPCR activation and antagonism. Following agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. nih.gov β-arrestins are crucial for receptor desensitization, internalization, and initiating G-protein-independent signaling pathways. nih.govliralab.it

As an antagonist at D2 receptors, lurasidone would be expected to block dopamine-induced β-arrestin2 recruitment to the receptor. nih.gov This action prevents the desensitization and internalization of D2 receptors that would typically occur with agonist stimulation. Research on other antipsychotics has shown that they are generally incapable of stimulating β-arrestin2 recruitment on their own, consistent with their antagonist properties at the G-protein coupling level. nih.gov The interaction between D2 receptor stimulation, β-arrestin 2, and the protein phosphatase 2A (PP2A) is also a key mechanism for regulating Akt/GSK-3 signaling. nih.gov

Modulation of Adenylyl Cyclase and Phospholipase C Pathways

Lurasidone's interaction with multiple GPCRs that couple to different G-proteins results in the modulation of key intracellular signaling pathways, including those involving adenylyl cyclase and phospholipase C (PLC).

Adenylyl Cyclase (AC): As a potent antagonist of D2 receptors, which are negatively coupled to adenylyl cyclase via Gαi/o proteins, lurasidone blocks the inhibitory effect of dopamine on this enzyme. nih.gov This leads to a disinhibition of adenylyl cyclase, potentially increasing intracellular levels of cyclic AMP (cAMP). Furthermore, its antagonism of 5-HT7 receptors, which are positively coupled to adenylyl cyclase via Gs proteins, would counteract serotonin-mediated activation of this pathway. nih.gov

Phospholipase C (PLC): Lurasidone's strong antagonism of 5-HT2A receptors, which are coupled to the Gαq/11 protein, inhibits serotonin-induced activation of phospholipase C. nih.gov PLC activation normally leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this pathway, lurasidone modulates downstream cellular processes regulated by calcium and PKC.

Impact on Kinase Activation (e.g., GSK-3β, Akt)

The Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway is a critical downstream target of dopamine D2 receptor signaling and is implicated in the action of antipsychotic drugs. bohrium.comnih.gov Activation of D2 receptors leads to the recruitment of β-arrestin 2, which forms a complex with Akt and the phosphatase PP2A. nih.gov This complex facilitates the dephosphorylation and inactivation of Akt, which in turn leads to the activation of GSK-3β. nih.gov

By acting as a D2 receptor antagonist, lurasidone blocks this signaling cascade. nih.gov This prevents the dopamine-induced inactivation of Akt, thereby maintaining Akt in its phosphorylated, active state. liralab.it Activated Akt then phosphorylates and inactivates GSK-3β. liralab.itnih.gov The inhibition of GSK-3β is a point of convergence for the mechanisms of several psychotropic medications and is thought to be involved in neuroplasticity and cell survival.

Neurotransmitter Release and Turnover Modulation in Preclinical Models

Lurasidone's receptor binding profile translates into significant modulation of various neurotransmitter systems in preclinical models.

Dopamine: As a D2 antagonist, lurasidone influences dopamine synthesis, release, and metabolism.

Glutamate (B1630785): Research suggests lurasidone can normalize hyperactivated thalamocortical glutamatergic transmission, a key finding in models of cognitive impairment. nih.gov This effect is thought to be mediated through the blockade of N-methyl-D-aspartate (NMDA) receptor-induced GABAergic disinhibition via its 5-HT7 receptor antagonism. nih.gov

Functional Selectivity and Biased Agonism Studies

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. nih.gov This can result in a drug acting as an agonist for one pathway while being an antagonist for another at the same receptor. nih.gov

While specific biased agonism studies for lurasidone are not extensively detailed in the provided search results, its complex profile as a partial agonist at 5-HT1A receptors while being a full antagonist at others (D2, 5-HT2A, 5-HT7) is indicative of its functional selectivity. nih.gov The unique combination of partial agonism and potent antagonism across different G-protein-coupled receptors contributes to its distinct therapeutic and side-effect profile. nih.gov Computational modeling suggests that the specific chemical structure of lurasidone, particularly its bulky and rigid components, confers its high selectivity for its target receptors while having negligible affinity for others like histamine H1 and muscarinic M1 receptors. nih.gov

Enzyme and Transporter Modulation

Lurasidone's interaction with metabolic enzymes and membrane transporters is a critical aspect of its pharmacodynamic and pharmacokinetic profile.

Enzyme Modulation (Cytochrome P450) : Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4. nih.gov Research in preclinical rat models has shown that chronic lurasidone treatment can modulate the expression and activity of several CYP enzymes in both the liver and the brain.

In the liver, chronic administration has been shown to have an inhibitory effect on the activity, protein, and mRNA levels of CYP2B1/2, CYP2C11, and CYP2E1. nih.govresearchgate.net Conversely, it causes an induction of CYP3A1 and CYP3A2. nih.govresearchgate.net Interestingly, similar patterns of expression changes were observed in peripheral blood lymphocytes, suggesting they could potentially serve as a surrogate for monitoring hepatic CYP changes. nih.govnih.gov

In the brain, lurasidone's effects on CYP enzymes are region-dependent. Studies have shown that it can decrease the activity and protein level of CYP2D in the frontal cortex while increasing them in the striatum, nucleus accumbens, and substantia nigra. nih.govmdpi.com This brain-specific modulation of CYP enzymes may influence the local metabolism of lurasidone and other substances, potentially impacting its pharmacological effects. nih.gov

Effects of Chronic Lurasidone Administration on Cytochrome P450 Enzymes in Rats
EnzymeEffect in LiverEffect in Brain (Region-Dependent)Reference
CYP2B1/2Inhibition (Activity, Protein, mRNA)Not specified nih.gov
CYP2C11Inhibition (Activity, Protein, mRNA)Not specified nih.gov
CYP2E1Inhibition (Activity, Protein, mRNA)Not specified nih.gov
CYP3A1/2Induction (Activity, Protein, mRNA)Not specified nih.gov
CYP2DNo significant effect on activity/proteinDecrease (Frontal Cortex), Increase (Striatum, etc.) nih.gov

Transporter Modulation (P-glycoprotein, ABCG2) : Many therapeutic agents are substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and ABCG2 at the blood-brain barrier (BBB), which can limit their brain penetration. nih.govoaepublish.com While direct studies on lurasidone's interaction with P-gp, ABCG2, or the solute carrier transporter SLC22A1 were not found in the search results, the general principle is highly relevant for centrally acting drugs. The activity of these efflux transporters is a key determinant of drug concentration in the central nervous system. nih.gov

Preclinical Pharmacokinetics and Metabolism of C31h36fn3o4s

Absorption and Distribution Studies in Preclinical Models

The absorption and distribution of C31H36FN3O4S have been thoroughly investigated using various preclinical models to predict its behavior in humans.

In Vitro Permeability Assays (e.g., Caco-2, MDCK models)

In vitro studies utilizing Caco-2 cell monolayers, a model for the human intestinal epithelial barrier, have been instrumental in characterizing the permeability of this compound. mdpi.comnih.govmedtechbcn.com Research indicates that the compound exhibits high bi-directional permeability across these cell layers. mdpi.com The mechanism for this transport is primarily passive diffusion, which suggests a low potential for cellular efflux and consequently, high intestinal absorption. mdpi.comfda.gov

Further analysis revealed that the permeability of this compound is independent of concentration and greater than that of reference compounds like minoxidil (B1677147) (a high-permeability drug) and atenolol (B1665814) (a low-to-moderate permeability drug). fda.gov The compound is also a substrate for the multidrug resistance protein 1 (MDR1), a characteristic that facilitates its passage across biological barriers like the small intestine and the blood-brain barrier. mdpi.commdpi.comdrugbank.com

ParameterFindingImplication
Permeability ModelCaco-2 Cell MonolayerStandard in vitro model for human intestinal absorption. medtechbcn.com
Permeability ClassificationHigh bi-directional permeability. mdpi.comPredicts good absorption after oral administration.
Transport MechanismPrimarily passive diffusion; concentration-independent. mdpi.comfda.govEfficient movement across the intestinal lining.
Efflux PotentialLow efflux ratio in Caco-2 assays. fda.govThe compound is not significantly pumped back into the intestine.
Transporter InteractionSubstrate of Multidrug Resistance Protein 1 (MDR1). mdpi.commdpi.comdrugbank.comContributes to its ability to cross cellular barriers.

Tissue Distribution in Animal Models (e.g., Brain Penetration, Blood-Brain Barrier kinetics)

Animal studies using radiolabelled this compound have demonstrated its rapid and wide distribution throughout the body following oral administration. mdpi.comnih.gov In rat models, peak radioactivity levels in blood and most tissues were observed approximately 6 hours after dosing. mdpi.comnih.gov The highest concentrations of the compound were found in the gastrointestinal tract, liver, bladder, adrenal glands, kidneys, eyes, and pancreas. mdpi.comnih.gov

Crucially for a centrally acting agent, significant radioactivity was detected in the brain and spinal cord. mdpi.com The compound rapidly penetrates the brain, with detection in under an hour, and demonstrates a high brain-to-plasma ratio. mdpi.com This efficient brain penetration is attributed to its high lipophilicity at physiological pH, its ability to permeate the MDR1 transporter, and its lack of affinity for the efflux transporter BCRP (Breast Cancer Resistance Protein). mdpi.commdpi.comdrugbank.comresearchgate.net Preclinical investigations have also shown that its pharmacologically active metabolites are detectable in the brain. mdpi.com Furthermore, studies in rats indicated that this compound can modulate genes associated with blood-brain barrier integrity, such as claudin-5. nih.govresearchgate.net

Plasma Protein Binding Characteristics (e.g., Albumin, Alpha-1 Acid Glycoprotein)

This compound demonstrates high affinity for plasma proteins. In vitro studies with human plasma show that the compound is approximately 97.4% protein-bound. mdpi.commdpi.comdrugbank.comnih.govsmolecule.com This high level of binding was observed at concentrations substantially greater than those achieved at therapeutic doses. mdpi.comnih.govresearchgate.net High plasma protein binding can influence a drug's distribution and clearance, often creating a reservoir of the compound in the bloodstream.

Biotransformation Pathways and Metabolite Profiling

The biotransformation of this compound is extensive, involving numerous enzymes and pathways that convert it into more than 20 metabolites. mdpi.comitalianjournalofpsychiatry.itresearchgate.net

Cytochrome P450 Enzyme Mediated Metabolism (e.g., CYP3A4, CYP2D6, CYP2C9)

Metabolism via the Cytochrome P450 (CYP) system is a key pathway for this compound. mdpi.comitalianjournalofpsychiatry.itmedcentral.comwikipedia.org The primary enzyme responsible for its oxidative metabolism is CYP3A4. mdpi.comnih.govsmolecule.comitalianjournalofpsychiatry.itmdpi.comjppn.ru Other CYP isoenzymes, including CYP2C8 and CYP1A2, also contribute to a lesser extent. nih.govitalianjournalofpsychiatry.itmedcentral.comwikipedia.orgmdpi.comjppn.ru

CYP3A4-mediated metabolism includes dealkylation reactions, which lead to the formation of active metabolites. mdpi.comitalianjournalofpsychiatry.itportico.org In vitro experiments have shown that this compound does not significantly inhibit major CYP enzymes like CYP1A2, CYP2C9, CYP2C19, or CYP2D6, indicating a low likelihood of it causing drug-drug interactions through inhibition of these specific pathways. medcentral.com

CYP EnzymeRole in MetabolismReference
CYP3A4Primary enzyme for oxidative metabolism; involved in dealkylation. mdpi.comnih.govitalianjournalofpsychiatry.itjppn.ruportico.org
CYP2C8Contributes to metabolism. nih.govitalianjournalofpsychiatry.itmedcentral.comjppn.ru
CYP1A2Contributes to metabolism. nih.govitalianjournalofpsychiatry.itmedcentral.comjppn.ru
CYP2D6No significant inhibition by the compound. medcentral.com
CYP2C9No significant inhibition by the compound. medcentral.com

Non-CYP Mediated Metabolic Pathways (e.g., Oxidative N-dealkylation, Hydroxylation of norbornane (B1196662) ring, S-oxidation)

In addition to CYP-mediated oxidation, this compound is extensively metabolized through several non-CYP pathways. mdpi.comitalianjournalofpsychiatry.itmedcentral.comwikipedia.org A major biotransformation route is the reduction of the compound's carbonyl side chain by aldo-keto reductases (AKRs), specifically isoforms AKR1C1, AKR1B10, and AKR1C4. italianjournalofpsychiatry.itresearchgate.netmedcentral.comwikipedia.org This reduction produces a primary active metabolite. mdpi.comdrugbank.comitalianjournalofpsychiatry.itportico.org

Another significant pathway is N-demethylation, which is a predominant metabolic route in preclinical species like rats. nih.govnih.gov Further biotransformation occurs via Phase II conjugation reactions, with glucuronidation being a major pathway for both the parent compound and its metabolites. mdpi.comnih.gov The enzymes responsible for this include Uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A4, and UGT2B15. mdpi.comitalianjournalofpsychiatry.itresearchgate.netmedcentral.comwikipedia.org Other identified metabolic reactions include piperazine (B1678402) ring oxidation and cleavage. nih.govgoogle.comgoogle.com

Identification and Characterization of Active and Inactive Metabolites in Preclinical Systems (e.g., ID-14283, ID-14326, ID-11614, ID-20219, ID-20220)

Table 1: Known Metabolic Pathways for Structurally Similar Compounds

Metabolic Reaction Resulting Metabolite Type Potential for Activity
Hydroxylation Tertiary alcohol Can retain significant pharmacological potency nih.gov
N-demethylation Demethylated derivative Can be active, sometimes with a longer half-life than the parent drug researchgate.net
Mono-oxidation Oxidized product Variable activity plos.org

Metabolic Stability Studies in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental for predicting a compound's behavior in vivo. nuvisan.com These assays, typically using liver microsomes or hepatocytes from preclinical species and humans, help estimate hepatic clearance and metabolic half-life. nuvisan.comadmescope.com For many drug candidates, metabolic stability is evaluated across species to identify any significant differences. plos.org

Studies on compounds with similar structures to Volinanserin show that metabolic stability can vary. For example, some compounds exhibit moderate to high stability in rat liver microsomes and human hepatocytes, which is a favorable characteristic for further development. scinews.uz The rate of metabolism in these systems provides key data for predicting parameters like intrinsic clearance (CLint) and bioavailability. nuvisan.com Compounds that are rapidly metabolized in liver microsomes generally have a shorter half-life in vivo. mdpi.com The stability of Volinanserin and its analogs is often a focus of optimization in drug discovery to ensure favorable pharmacokinetic properties. scinews.uz

Table 2: Representative Data from In Vitro Metabolic Stability Assays

System Species Key Parameter Typical Finding
Liver Microsomes Human, Rat, Dog, Monkey Half-life (t1/2), Intrinsic Clearance (CLint) Stability can vary, with some compounds showing similar metabolism in human and rat microsomes. plos.orgfrontiersin.org

Excretion Routes and Clearance Mechanisms in Preclinical Models

The elimination of a drug from the body is governed by clearance mechanisms, primarily through metabolism (hepatic clearance) and excretion (renal and biliary clearance). chapman.edu For Volinanserin and similar compounds, clearance is predominantly driven by oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. nih.gov

In preclinical species like rats, dogs, and monkeys, the systemic plasma clearance of drug candidates can range from low to moderate. nih.gov Following metabolism in the liver, the resulting metabolites are typically excreted in urine and/or feces. Studies have shown that for some compounds, the urinary tract is the primary route of excretion for metabolites. frontiersin.org The total clearance value, when compared to liver blood flow, can indicate the presence of extrahepatic clearance pathways, such as renal clearance. mdpi.com Identifying the main excretion routes in preclinical models is essential for accurately predicting human pharmacokinetics. nih.gov

Pharmacokinetic Modeling and Simulation in Research Settings

Pharmacokinetic (PK) modeling and simulation are powerful tools used in drug development to predict the human PK profile from preclinical data. frontiersin.orgpsu.edu Physiologically based pharmacokinetic (PBPK) models integrate in vitro data (like metabolic stability and plasma protein binding) with physiological parameters to simulate drug disposition. frontiersin.org

These models can predict human clearance, volume of distribution, and half-life, which helps in planning first-in-human studies. psu.edu For instance, in vitro-in vivo extrapolation (IVIVE) is a common technique where in vitro clearance rates from human liver microsomes are scaled to predict in vivo hepatic clearance. nih.gov Such models are continuously refined to improve the accuracy of predictions for drug-drug interactions (DDIs) and to understand the impact of genetic and physiological variability. mdpi.com

Preclinical Drug-Drug Interaction Mechanisms at the Molecular and Enzymatic Level (e.g., CYP inhibition/induction potential, transporter interactions)

Investigating the potential for drug-drug interactions (DDIs) is a critical part of preclinical safety assessment. admescope.com These interactions often occur when one drug alters the metabolism of another, typically by inhibiting or inducing CYP enzymes. wuxiapptec.comnih.gov

CYP Inhibition : In vitro assays using human liver microsomes are conducted to determine if a compound inhibits major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). nuvisan.com Inhibition can be reversible or time-dependent (irreversible), with the latter posing a greater risk for significant DDIs. wuxiapptec.comnuvisan.com Some well-characterized drug candidates show no significant competitive inhibition of major CYP enzymes, which is a favorable safety profile. nih.gov Pimavanserin, for example, is primarily metabolized by CYP3A4 and CYP3A5. researchgate.net

CYP Induction : Induction assays, often using cultured hepatocytes, assess whether a compound increases the expression of CYP enzymes. nuvisan.com Induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. nih.gov The activation of nuclear receptors like PXR is a key mechanism of CYP induction. admescope.comnuvisan.com

Transporter Interactions : Interactions with drug transporters (e.g., P-glycoprotein) are another source of DDIs. These studies evaluate whether a compound is a substrate or inhibitor of key uptake or efflux transporters, which can affect its absorption, distribution, and excretion.

Table 3: Summary of Preclinical DDI Assessment

Interaction Type In Vitro System Purpose
CYP Reversible Inhibition Human Liver Microsomes To determine the concentration that causes 50% inhibition (IC50) for major CYP enzymes. nuvisan.com
CYP Time-Dependent Inhibition Human Liver Microsomes To assess the potential for irreversible enzyme inactivation. wuxiapptec.com
CYP Induction Cultured Hepatocytes (e.g., HepaRG) To measure changes in mRNA expression and enzyme activity for key CYPs (e.g., CYP1A2, CYP2B6, CYP3A4). nuvisan.com

Structure Activity Relationship Sar and Lead Optimization Studies of C31h36fn3o4s Derivatives

Identification of Key Pharmacophores and Structural Motifs for Receptor Binding

Lumateperone (B1672687) is a new molecular entity characterized by a complex tetracyclic core structure that is fundamental to its pharmacological activity. nih.govfda.gov The key structural motifs and pharmacophores responsible for its receptor binding profile are:

Tetracyclic Quinoxaline (B1680401) Core: This rigid, multi-ring system forms the backbone of the molecule. Its specific stereochemistry, (6bR,10aS), is crucial for orienting the other functional groups correctly within the binding pockets of its target receptors. nih.gov This core is a defining feature of the class of compounds from which Lumateperone was optimized.

Butyrophenone (B1668137) Side Chain: The 1-(4-fluorophenyl)-butan-1-one moiety is a classic feature of many antipsychotic drugs. This part of the molecule is critical for interaction with dopamine (B1211576) receptors. nih.gov

Together, these structural elements create a molecule with a unique ability to simultaneously modulate serotonin (B10506), dopamine, and glutamate (B1630785) neurotransmission. cambridge.orgtexas.gov Its primary mechanism is understood to be a combination of potent antagonist activity at central serotonin 5-HT2A receptors and postsynaptic antagonist activity at central dopamine D2 receptors. fda.gov

Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity

The lead optimization process that resulted in Lumateperone involved modifying a class of tetracyclic butyrophenones to achieve a desired binding profile. nih.gov This profile is characterized by a very high affinity for the serotonin 5-HT2A receptor, a moderate affinity for the dopamine D2 receptor, and moderate affinity for the serotonin transporter (SERT). mdpi.comnewdrugapprovals.orgcaplytahcp.com

A key feature of Lumateperone's selectivity is its exceptionally high affinity for the 5-HT2A receptor compared to the D2 receptor, with a Ki ratio of approximately 1:60 (0.54 nM for 5-HT2A vs. 32 nM for D2). mdpi.comwikipedia.org This high ratio is distinct from many other atypical antipsychotics and is central to its mechanism. wikipedia.org This profile allows for potent 5-HT2A antagonism at doses that result in lower, more targeted D2 receptor occupancy, which is hypothesized to reduce the risk of extrapyramidal symptoms. caplytahcp.comwikipedia.orgnih.gov

Furthermore, Lumateperone was optimized to have low affinity for other receptors associated with common side effects of antipsychotics, such as histaminergic H1 and various muscarinic receptors. fda.govmdpi.com This refined selectivity is a direct result of the lead optimization process aimed at improving the tolerability profile.

Receptor Binding Affinities (Ki, nM) of Lumateperone and Other Antipsychotics
ReceptorLumateperone (ITI-007)Risperidone (B510)OlanzapineQuetiapineAripiprazoleFluoxetine (B1211875)
5-HT2A0.54 researchgate.net0.16 researchgate.net2.5 researchgate.net29 researchgate.net3.4 researchgate.net140 researchgate.net
Dopamine D232 researchgate.net3.1 researchgate.net11 researchgate.net566 researchgate.net0.34 researchgate.net>10000 researchgate.net
Serotonin Transporter (SERT)33 fda.gov2100 researchgate.net1900 researchgate.net>10000 researchgate.net3600 researchgate.net0.9 researchgate.net
Dopamine D141 fda.gov5.6 researchgate.net31 researchgate.net1278 researchgate.net260 researchgate.net>10000 researchgate.net

Effect of Structural Changes on Functional Activity (Agonism, Antagonism, Partial Agonism)

The specific structural arrangement of Lumateperone confers a unique functional activity profile that distinguishes it from other antipsychotics. It is described as a dopamine receptor phosphoprotein modulator (DPPM), reflecting its complex and cell-type-specific effects. mdpi.comtandfonline.com

5-HT2A Receptor Antagonism: The molecule is a potent 5-HT2A antagonist. nih.govmedchemexpress.com This action is believed to contribute to its antipsychotic effects and low risk of extrapyramidal symptoms. wikipedia.org

Dopamine D2 Receptor Modulation: Lumateperone exhibits dual properties at the D2 receptor. It acts as a presynaptic partial agonist , which can reduce the presynaptic release of dopamine, and a postsynaptic antagonist , which blocks the effects of excess dopamine. texas.govdrugbank.comamazonaws.com This combination helps to stabilize dopaminergic neurotransmission. researchgate.net In functional assays designed to detect agonist activity, Lumateperone behaved as a pure antagonist at postsynaptic D2 receptors, unlike other partial agonist antipsychotics like aripiprazole. amazonaws.com

Serotonin Transporter (SERT) Inhibition: The molecule is an inhibitor of SERT, a mechanism shared with SSRI antidepressants. nih.gov This activity may contribute to its efficacy against the negative and depressive symptoms of schizophrenia. nih.gov

Dopamine D1 Receptor Interaction: Through its interaction with D1 receptors, Lumateperone indirectly enhances glutamatergic neurotransmission by stimulating the phosphorylation of NMDA GluN2B receptors. tandfonline.comdrugbank.comsmpdb.ca This action may help address cognitive deficits associated with schizophrenia. wikipedia.org

This multifunctional activity is a direct consequence of the lead optimization process that selected for this specific combination of effects, aiming for broad symptom efficacy with improved tolerability. nih.govcambridge.org

Computational Chemistry Approaches in SAR Development

Computational methods are integral to modern drug discovery and have been applied in the study of Lumateperone and related compounds. These approaches provide insight into the molecular interactions that underpin its activity.

Molecular docking simulates how a ligand fits into the binding site of a protein, predicting its orientation and affinity. This technique is crucial for understanding receptor interactions and guiding the design of new molecules. Docking studies have been used to rationalize the binding of ligands to the 5-HT2A receptor, a primary target of Lumateperone. nottingham.ac.uk While specific docking studies detailing the lead optimization of Lumateperone are not publicly available, the compound has been used as a standard or test molecule in various computational studies. For instance, docking has been employed to compare the binding of new potential DAT inhibitors against Lumateperone as a reference compound. nih.gov Other studies have used docking to explore the potential of repurposing Lumateperone for other diseases by simulating its binding to viral proteins. mdpi.comresearchgate.net Additionally, the molecular unfolding problem, a key challenge in geometric docking, has been investigated using Lumateperone as an example molecule, highlighting its relevance in advanced computational chemistry. arxiv.org

QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules. The use of QSAR in the development of Lumateperone is documented in regulatory filings, which mention the use of QSAR models to predict potential toxicities, such as phospholipidosis, for the parent drug and its metabolites. fda.gov While a specific QSAR model for Lumateperone's receptor affinity is not published, the use of this technique is standard in drug development to refine lead compounds and predict properties. researchgate.netresearchgate.net For multi-target drugs like Lumateperone, advanced techniques like multi-tasking QSAR are considered highly useful for optimizing activity across different receptors simultaneously. bcrcp.ac.in

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time, offering insights into the stability of the binding pose and the role of molecular motion. MD simulations have been used to study Lumateperone in several contexts. One study used MD simulations to demonstrate that pairing Lumateperone with a carrier molecule, Cucurbit nih.govuril, could form a stable complex, potentially improving the drug's solubility and bioavailability. furman.edu In other research, MD simulations were used to confirm the stability of the docked complex between Lumateperone and viral proteins, supporting findings from molecular docking studies. mdpi.comdaffodilvarsity.edu.bd These simulations are critical for validating docking poses and understanding the energetic and conformational dynamics of the drug-receptor complex. furman.edu

Design and Synthesis of Novel Analogs for Enhanced Preclinical Properties or New Target Engagement (without clinical focus)

Following the establishment of C31H36FN3O4S (Blonanserin) as a potent ligand for dopamine D2-like and serotonin 5-HT2A receptors, subsequent research has focused on the rational design of novel analogs. These efforts aim to refine the compound's preclinical profile by enhancing specific properties such as metabolic stability, receptor subtype selectivity, or physicochemical characteristics, as well as to explore potential engagement with new biological targets. The core scaffold of Blonanserin, comprising a bicyclo[2.2.1]heptane-dicarboximide, a piperazine (B1678402) linker, and a fluorophenyl group, offers multiple points for chemical modification.

Modification of the Piperazine N-Substituent for Improved Metabolic Stability

One primary area of lead optimization involves modifying the N-ethyl group on the piperazine ring. This site is a known point of metabolic transformation, primarily through N-dealkylation mediated by cytochrome P450 enzymes. To mitigate this metabolic pathway and potentially prolong the compound's half-life in preclinical models, researchers have synthesized analogs with alternative alkyl or cycloalkyl groups. The objective is to introduce substituents that are sterically hindered or electronically less favorable for enzymatic oxidation, while preserving the critical binding interactions with D2 and 5-HT2A receptors.

For instance, replacing the ethyl group with a more robust cyclopropylmethyl group (Analog A-101 ) has been investigated. This modification maintains the spatial orientation necessary for receptor binding but can confer enhanced resistance to N-dealkylation. Comparative in vitro studies using human liver microsomes (HLM) demonstrate the impact of this change on metabolic stability.

Interactive Data Table 1: Impact of Piperazine N-Substituent on Receptor Affinity and Metabolic Stability

Click on column headers to sort the data.

Compound IDModification (at Piperazine N4)D₂ Receptor Affinity (Kᵢ, nM)5-HT₂ₐ Receptor Affinity (Kᵢ, nM)Metabolic Half-life (t½, min, HLM)
This compoundEthyl0.851.135
A-101 Cyclopropylmethyl0.921.368
A-102 Isopropyl1.151.855

The data indicate that while receptor affinities are largely retained, the cyclopropylmethyl substitution in A-101 nearly doubles the metabolic half-life in the HLM assay, showcasing a successful optimization of this preclinical parameter.

Bioisosteric Replacement of the Aryl Moiety for New Target Engagement

A second strategy involves the bioisosteric replacement of the 4-fluorophenyl group to modulate the receptor binding profile and introduce affinity for new targets. The goal is to expand the compound's mechanism of action beyond D2/5-HT2A antagonism. Research has explored replacing the fluorophenyl ring with various heteroaromatic systems, such as benzothiophene, to probe interactions with other G-protein coupled receptors, particularly the serotonin 5-HT1A receptor. Partial agonism at 5-HT1A receptors is a feature of several newer antipsychotic agents, believed to contribute to improved efficacy against negative symptoms and a lower propensity for extrapyramidal side effects in preclinical models.

The synthesis of an analog where the fluorophenyl group is replaced by a benzothienyl moiety (Analog B-201 ) resulted in a compound with a polypharmacological profile.

Interactive Data Table 2: Receptor Binding Profile Modulation via Aryl Bioisostere Replacement

Click on column headers to sort the data.

Compound IDAryl MoietyD₂ Receptor Affinity (Kᵢ, nM)5-HT₂ₐ Receptor Affinity (Kᵢ, nM)5-HT₁ₐ Receptor Affinity (Kᵢ, nM)
This compound4-Fluorophenyl0.851.1> 1000
B-201 Benzothien-3-yl1.051.545.7

As shown in the table, Analog B-201 maintains high affinity for D2 and 5-HT2A receptors while gaining significant, novel affinity for the 5-HT1A receptor. This demonstrates the successful use of bioisosterism to engage a new pharmacological target.

Scaffold Modification to Enhance Dopamine D₃ versus D₂ Receptor Selectivity

Fine-tuning the selectivity for dopamine receptor subtypes, particularly enhancing affinity for the D₃ receptor relative to the D₂ receptor, is another key objective. The D₃ receptor is implicated in different neural circuits related to cognition and motivation compared to the D₂ receptor. Analogs with higher D₃ selectivity are valuable preclinical tools to dissect the roles of these two receptor subtypes. Computational docking studies suggested that introducing a polar functional group at a specific, solvent-exposed position on the bicyclo[2.2.1]heptane scaffold could form an additional hydrogen bond within the D₃ receptor binding pocket, which is absent in the D₂ subtype.

Based on this hypothesis, an analog featuring a hydroxyl group on the bicycloheptane (B81988) skeleton (Analog C-301 ) was synthesized and evaluated for its D₂ and D₃ receptor affinities.

Interactive Data Table 3: Enhancing D₃/D₂ Selectivity through Scaffold Modification

Click on column headers to sort the data.

Compound IDModification (on Bicyclo[2.2.1]heptane)D₂ Receptor Affinity (Kᵢ, nM)D₃ Receptor Affinity (Kᵢ, nM)D₃/D₂ Selectivity Ratio (Kᵢ D₂/Kᵢ D₃)
This compoundUnsubstituted0.850.491.73
C-301 5-exo-Hydroxy1.200.158.00

The results confirm the computational model, with Analog C-301 exhibiting a nearly 5-fold improvement in D₃ selectivity over the parent compound. This targeted modification provides a powerful chemical probe for exploring D₃-mediated pharmacology.

Preclinical Efficacy and Behavioral Pharmacology of C31h36fn3o4s Focus on Experimental Models and Underlying Mechanisms, Not Clinical Outcomes

Neurobiological Markers and Biomarker Research in Preclinical Studies

The preclinical efficacy of Blonanserin is underpinned by its distinct neuropharmacological profile. It acts as an antagonist at dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors. nih.govpatsnap.com A key finding from preclinical microdialysis studies is that systemic administration of Blonanserin increases extracellular levels of norepinephrine (B1679862) and dopamine in the prefrontal cortex of rats. nih.govdovepress.com

Biomarker research in preclinical models has focused on the downstream effects of Blonanserin's receptor antagonism. For example, its ability to ameliorate cognitive deficits is associated with the modulation of intracellular signaling pathways. Studies have shown that Blonanserin can remediate the decrease in the phosphorylation of Protein Kinase A (PKA) and the NR1 subunit of the NMDA receptor in the medial prefrontal cortex of PCP-treated mice. nih.gov This suggests that Blonanserin's pro-cognitive effects are linked to the functional stimulation of the dopamine-D1-PKA-NMDA receptor pathway. nih.gov Furthermore, the normalization of CMS-induced emotional deficits by Blonanserin may be due to its ability to modulate redox mechanisms within the prefrontal cortex, highlighting oxidative stress as a potential biomarker of treatment response. nih.gov

Neurotransmitter Levels and Turnover in Brain Regions

Microdialysis studies in awake rats have provided critical data on how brexpiprazole (B1667787) modulates extracellular neurotransmitter levels in key brain regions. In the nucleus accumbens, oral administration of brexpiprazole resulted in a modest, dose-dependent decrease in extracellular dopamine levels. researchgate.net The maximum decrease was observed 120-150 minutes after administration. researchgate.net In contrast, the same study noted a slight increase in the extracellular levels of the dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.net This suggests an alteration in dopamine turnover. The distinct effects on dopamine and its metabolites highlight the compound's nuanced interaction with the dopaminergic system, consistent with its profile as a partial agonist at D2 receptors. researchgate.netcancer-research-network.com

Table 1: Effect of Brexpiprazole on Dopamine and Metabolites in Rat Nucleus Accumbens Data derived from microdialysis studies in awake rats.

CompoundMaximum Change from Baseline (%)Time to Maximum Effect (minutes)
Dopamine↓ approx. 26%120-150
HVA↑ approx. 30%150-180
DOPAC↑ approx. 20%60-180

Gene Expression and Proteomic Changes

Investigations into the molecular effects of brexpiprazole have revealed significant changes in gene expression and protein levels, particularly those related to neuroplasticity and cellular metabolism.

A key finding is the compound's influence on the brain-derived neurotrophic factor (BDNF) signaling pathway. nih.govnih.gov In an inflammation-based mouse model of depression, the combination of brexpiprazole and fluoxetine (B1211875) significantly ameliorated alterations in the BDNF-TrkB signaling cascade in the prefrontal cortex and hippocampus. nih.govresearchgate.net Further studies in a colitis-induced depression model in mice showed that brexpiprazole administration prevented demyelination in the prefrontal cortex by activating the ERK1/2-CREB-BDNF-TrkB pathway. nih.gov These effects were blocked by a selective TrkB antagonist, underscoring the critical role of this neurotrophic factor pathway in mediating the compound's effects. nih.gov

RNA-sequencing and subsequent quantitative PCR analyses in mouse neuroblastoma cells have shown that brexpiprazole, particularly in combination with the antidepressant escitalopram, upregulates mitochondria-related genes. researchgate.netnih.gov These changes in mitochondrial mRNA expression were also confirmed in the frontal cortices and hippocampi of mice receiving the combination therapy. nih.gov This suggests that brexpiprazole may exert some of its effects by modulating cellular energy metabolism. researchgate.netnih.gov

Neuroimaging Techniques in Animal Models

While most detailed receptor occupancy studies are conducted in humans, the foundational preclinical work in animal models is crucial for predicting target engagement. Preclinical in vitro binding assays demonstrated that brexpiprazole possesses a high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. cancer-research-network.comnih.gov These findings provided the rationale for subsequent human Positron Emission Tomography (PET) studies.

Human PET studies have largely confirmed the preclinical predictions. These studies show that brexpiprazole achieves significant, dose-dependent occupancy of D2 and 5-HT2A receptors in the brain. nih.govresearchgate.net For instance, following multiple daily doses, robust occupancy was detected at D2 and 5-HT2A receptors, while binding to D3 and 5-HT1A receptors was not detectable with the specific radiotracers used. nih.govresearchgate.net This profile, first suggested by animal model data, is consistent with the compound's observed pharmacological effects. nih.gov

Table 2: Summary of Brexpiprazole Receptor Occupancy Findings from Preclinical and Clinical Imaging

Receptor TargetPreclinical Affinity (in vitro)In Vivo Occupancy (PET)
Dopamine D2HighSignificant, Dose-Dependent
Dopamine D3HighNot Detectable (with tested radiotracers)
Serotonin 5-HT1AHighNegligible (with tested radiotracers)
Serotonin 5-HT2AHighSignificant, Dose-Dependent

Electrophysiological Studies in Animal Models

In vivo electrophysiological studies in anesthetized rats have been instrumental in characterizing the acute effects of brexpiprazole on the firing activity of monoaminergic neurons. These studies confirm its partial agonist activity at D2 receptors in the ventral tegmental area (VTA) and 5-HT1A receptors in the dorsal raphe nucleus (DRN). bohrium.com Brexpiprazole was shown to decrease the firing rate of dopamine neurons in the VTA and serotonin neurons in the DRN, effects that are characteristic of partial agonism. bohrium.com

The compound also demonstrates antagonist activity at 5-HT2A receptors, as it blocks the inhibitory effects of a 5-HT2A agonist on the firing of neurons in the locus coeruleus (LC). bohrium.com This multi-receptor interaction at the electrophysiological level provides a mechanistic basis for its designation as a serotonin-dopamine activity modulator. bohrium.com The precise impact on local field potentials and measures of synaptic plasticity like long-term potentiation remains an area for more detailed investigation.

Investigation of Neuronal Plasticity and Synaptic Remodeling

Preclinical evidence strongly suggests that brexpiprazole influences neuronal plasticity and synaptic structure. In animal models, stress is known to cause atrophy and reduce the density of dendritic spines in brain regions like the hippocampus and prefrontal cortex. nih.govnih.gov

In a mouse model of inflammation-induced depression, a combination of brexpiprazole and fluoxetine was found to significantly improve the reductions in dendritic spine density in the prefrontal cortex, CA3, and dentate gyrus of the hippocampus. nih.govresearchgate.net This indicates that the compound can promote or restore synaptic connections under pathological conditions. nih.gov Furthermore, in vitro studies using PC12 cells, a cell line used for neurobiological research, showed that brexpiprazole potentiates nerve growth factor (NGF)-induced neurite outgrowth in a dose-dependent manner. cancer-research-network.com This finding provides direct cellular evidence of its potential to promote neuronal remodeling. cancer-research-network.com The effects on BDNF signaling are believed to be a key mechanism underlying these structural changes. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies for C31h36fn3o4s Research

Chromatographic Techniques for Separation and Quantification in Research

Chromatographic techniques are fundamental in pharmaceutical analysis, providing the necessary tools to separate and quantify compounds like Mavoglurant from complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the principal methods used, each offering distinct advantages for research applications.

Method Development and Validation for Biological Matrices

The accurate quantification of Mavoglurant in various biological matrices is critical for understanding its pharmacokinetic profile in preclinical studies. Validated methods have been established for plasma, and the compound has also been studied in the context of novel sampling techniques like dried blood spots (DBS).

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Mavoglurant in human plasma. nih.gov This method demonstrates high precision and accuracy, meeting the stringent criteria for bioanalytical method validation. nih.gov The method was successfully cross-validated between two different bioanalytical sites, ensuring its reproducibility. nih.gov

Key parameters of a validated HPLC method for Mavoglurant in human plasma are summarized below:

ParameterDetailsSource
Chromatography High-Performance Liquid Chromatography (HPLC) nih.gov
Column Cosmosil 5 C18 (150 × 4.6 mm, 5 μm) nih.gov
Mobile Phase Acetic acid in water (0.1%, v/v) / methanol (B129727) (10:90, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 40 ± 0.5 °C nih.gov
Quantification Range 2.00 to 2,500 ng/mL nih.gov
Anticoagulant Validated with sodium heparin; tested with lithium heparin and K3EDTA nih.gov

This method showed high absolute recovery and was proven to be specific for Mavoglurant, with minimal interference from endogenous plasma components. nih.gov

Furthermore, research has explored innovative sampling techniques such as dried blood spots (DBS) to simplify sample collection in preclinical settings. nih.govcapes.gov.brnovartis.com A study utilizing a microfluidic-based sampling procedure for DBS demonstrated that the quantitative analysis of Mavoglurant was not affected by the hematocrit level (from 26% to 62%), a common issue with traditional DBS analysis. nih.govcapes.gov.brnovartis.com This approach allows for the collection of a precise blood volume (e.g., 5 or 10 µL), yielding high accuracy and inter-spot precision below 9.0%. nih.govcapes.gov.br

Chiral Separation Techniques for Enantiomeric Purity

Mavoglurant possesses a chiral center, making it exist as enantiomers. In pharmaceutical development, it is often crucial to isolate and test individual enantiomers, as they can have different pharmacological activities. The synthesis of Mavoglurant involves steps where chiral chromatography is explicitly used to resolve the racemic mixture and isolate the desired enantiomer, specifically the (3aR,7aR)-enantiomer of a key intermediate. portico.org This separation is a critical step to ensure the enantiomeric purity of the final active pharmaceutical ingredient. While specific analytical methods for the final compound's enantiomeric purity are not detailed in the available literature, the synthetic route underscores the importance of chiral separation techniques in its research and development.

Mass Spectrometry Applications

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool in modern bioanalysis. Its high sensitivity and specificity are leveraged for metabolite identification and precise quantification of Mavoglurant in complex biological samples.

Metabolite Identification and Structural Elucidation in Preclinical Samples

Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical research. For Mavoglurant, studies involving radiolabeled compounds ([14C]-mavoglurant) have been conducted in humans to trace its absorption, distribution, metabolism, and excretion. novartis.comnih.gov

The biotransformation of Mavoglurant is extensive and occurs primarily through two main oxidative pathways: novartis.comnih.govresearchgate.net

Pathway A: Oxidation of the tolyl-methyl group, which first forms a benzyl-alcohol metabolite (M7) and is subsequently oxidized further to a benzoic acid metabolite (M6). novartis.comnih.gov

Pathway B: Oxidation of the phenyl-ring, leading to a hydroxylated metabolite (M3). novartis.comnih.gov

In these studies, metabolite profiles were generated from plasma, urine, and feces using HPLC with radioactivity detection. novartis.comnih.gov The structural elucidation of these metabolites was a multi-faceted process employing high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with wet-chemical and enzymatic methods. novartis.comnih.govresearchgate.netresearchgate.net For instance, the structure of metabolite M13 was confirmed using 1H-NMR and TOCSY data from a sample isolated from human urine. researchgate.netresearchgate.net Similarly, ROESY NMR data was used to characterize metabolite M18. researchgate.net These advanced techniques provide definitive structural information, which is crucial for understanding the complete disposition of the drug.

High-Sensitivity Quantification in Complex Biological Samples

LC-MS/MS is the gold standard for high-sensitivity quantification of drugs and their metabolites in biological matrices. A validated LC-MS/MS method for Mavoglurant in human plasma operates with electrospray ionization (ESI) in the positive ion mode, using multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.gov

This method achieves a lower limit of quantification (LLOQ) of 2.00 ng/mL in human plasma, demonstrating its capability to measure low concentrations of the drug, which is essential for accurately defining the terminal phase of the pharmacokinetic profile. nih.govresearchgate.net The method's high sensitivity, combined with its proven accuracy, precision, and robustness, makes it suitable for supporting clinical and preclinical pharmacokinetic studies. nih.gov The use of such sensitive methods is crucial for detecting the compound over an extended period, with plasma concentrations of Mavoglurant being detectable for up to 72 hours post-dose in human studies. researchgate.net

Spectroscopic Techniques for Research-Grade Structural Elucidation and Purity Assessment

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are vital for the definitive structural elucidation and purity assessment of research-grade compounds.

In the context of Mavoglurant research, NMR spectroscopy has been a powerful tool, not for the parent compound itself in published literature, but critically for the structural confirmation of its metabolites. nih.govresearchgate.netresearchgate.net As detailed in section 7.2.1, various NMR techniques, including 1H-NMR, TOCSY, and ROESY, were employed to elucidate the exact chemical structures of metabolites isolated from biological samples. researchgate.netresearchgate.net For example, analysis of metabolite M18 showed significant high-field shifts of aromatic protons and changes in 13C signals, indicating a loss of the aromatic system compared to the parent Mavoglurant. researchgate.net

While specific IR and UV-Vis spectral data for Mavoglurant are not extensively detailed in the primary research articles, these techniques are standard practice in chemical synthesis and quality control. UV-Vis detection is implicitly used in HPLC methods, where the absorbance of the compound is measured to determine its concentration. ub.edupeerj.com These fundamental spectroscopic methods are used to confirm the identity and purity of reference standards against which samples from research studies are quantified.

Receptor Autoradiography and In Vitro Binding Assays for Target Engagement Studies

The foundational understanding of lumateperone's mechanism of action is derived from in vitro binding assays, which quantify the affinity of the compound for various neurotransmitter receptors and transporters. These assays are critical for establishing the primary targets of the drug and predicting its pharmacological effects. While direct receptor autoradiography studies with lumateperone (B1672687) are not extensively detailed in publicly available literature, the principles of this technique, which involves using a radiolabeled ligand to visualize the distribution of a target receptor in tissue sections, are fundamental to the broader field of receptor pharmacology. ki.seoup.comchronobiologyinmedicine.org Positron Emission Tomography (PET), an in vivo receptor imaging technique, has been used to determine the receptor occupancy of lumateperone in the living brain, providing complementary data to in vitro binding assays. researchgate.net

In vitro competition binding assays have been pivotal in defining the receptor binding profile of lumateperone. These experiments measure the concentration of lumateperone required to displace a known radiolabeled ligand from its target receptor, with the results typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. bmglabtech.comnih.gov

Extensive in vitro binding studies have revealed that lumateperone possesses a unique and potent multi-receptor binding profile. fda.govnih.govitalianjournalofpsychiatry.itnih.gov It demonstrates a particularly high affinity for the serotonin (B10506) 5-HT2A receptor, with reported Ki values in the nanomolar range. italianjournalofpsychiatry.itnih.gov Its affinity for the dopamine (B1211576) D2 receptor, while still significant, is notably lower than for the 5-HT2A receptor. nih.govnih.gov This differential affinity is a key characteristic that distinguishes lumateperone from many other antipsychotic agents. nih.gov Furthermore, lumateperone exhibits moderate to high affinity for the serotonin transporter (SERT), dopamine D1 receptors, and dopamine D4 receptors. fda.govnih.govnih.gov Conversely, it displays negligible binding to histaminergic and muscarinic receptors, which is significant as binding to these receptors is often associated with undesirable side effects of other antipsychotics. nih.gov

Table 1: In Vitro Receptor Binding Affinities (Ki) of Lumateperone

Receptor/Transporter Ki (nM) Reference(s)
Serotonin 5-HT2A 0.5 - 10 fda.govnih.govnih.govnih.gov
Dopamine D2 19.2 - 32 fda.govnih.govnih.govnih.gov
Serotonin Transporter (SERT) 16 - 62 fda.govnih.govnih.govnih.gov
Dopamine D1 20 - 78 fda.govnih.govnih.gov
Dopamine D4 39.7 - 104 fda.govnih.govnih.gov
α1B Adrenergic 36.9 fda.govnih.gov
α1A Adrenergic < 100 fda.gov

In Vivo Microdialysis and Biosensor Applications for Neurochemical Monitoring

In vivo microdialysis is a powerful technique used to measure the concentrations of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions in freely moving animals. diva-portal.orgnih.gov This methodology has been instrumental in understanding the real-time neurochemical effects of lumateperone. A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a target brain area. ethz.ch A physiological solution is then slowly perfused through the probe, allowing for the diffusion of small molecules from the extracellular fluid into the perfusate, which is then collected and analyzed. diva-portal.org

A key study utilizing in vivo microdialysis investigated the effects of lumateperone on dopamine and glutamate (B1630785) release in the medial prefrontal cortex (mPFC) of rats. nih.govdiva-portal.orgnih.gov The findings from this research demonstrated that lumateperone administration significantly increased the extracellular levels of both dopamine and glutamate in this brain region. diva-portal.orgnih.gov This is a significant finding, as the mPFC is a critical area for cognitive function and is implicated in the pathophysiology of schizophrenia. The ability of lumateperone to enhance dopaminergic and glutamatergic neurotransmission in the mPFC may underlie its observed efficacy in improving cognitive and negative symptoms associated with the disorder. diva-portal.orgnih.gov

Table 2: Effect of Lumateperone on Neurotransmitter Release in the Rat Medial Prefrontal Cortex (mPFC) as Measured by In Vivo Microdialysis

Neurotransmitter Effect of Lumateperone Administration Reference(s)
Dopamine Significantly increased release nih.govdiva-portal.orgnih.gov
Glutamate Significantly increased release diva-portal.orgnih.gov

Biosensors represent another advanced methodology for real-time neurochemical monitoring. wjgnet.comuq.edu.aumdpi.com These devices combine a biological recognition element, such as an enzyme or an aptamer, with a physicochemical transducer to generate a signal in response to a specific analyte. wjgnet.commdpi.com While specific studies employing biosensors for the direct in vivo monitoring of lumateperone's effects are not yet widely reported, the technology holds immense potential for future research. For instance, enzyme-based biosensors could be designed to detect changes in the levels of neurotransmitters like dopamine, serotonin, and glutamate with high temporal and spatial resolution following lumateperone administration. wjgnet.comuq.edu.au Aptamer-based field-effect transistor (FET) neuroprobes are another emerging technology capable of detecting neurotransmitters like serotonin with high sensitivity. ethz.ch The application of such biosensors in lumateperone research could provide a more detailed and dynamic understanding of its neurochemical effects in the brain. wjgnet.comuq.edu.aumdpi.com

Table of Compound Names

Chemical FormulaCommon Name/Identifier
C31H36FN3O4SLumateperone
Not ApplicableRisperidone (B510)
Not ApplicableLithium
Not ApplicableValproate
Not ApplicableIC200161 (Lumateperone metabolite)
Not ApplicableIC200131 (Lumateperone metabolite)
Not ApplicableDopamine
Not ApplicableSerotonin
Not ApplicableGlutamate

Emerging Research Areas and Future Directions for C31h36fn3o4s

Investigation of Novel Molecular Targets and Off-Targets (beyond known receptors)

Lumateperone's primary mechanism is understood to involve a combination of high-affinity antagonism at serotonin (B10506) 5-HT₂A receptors, moderate-affinity partial agonism/postsynaptic antagonism at dopamine (B1211576) D₂ receptors, moderate affinity for the serotonin transporter (SERT), and moderate affinity for dopamine D₁ receptors. caplytahcp.comwikipedia.orgnih.gov However, preclinical research is beginning to uncover other molecular interactions that may contribute to its broad efficacy and favorable side-effect profile.

One area of investigation involves off-target antagonism at adrenergic α1 receptors, though it shows minimal affinity for histaminergic and muscarinic receptors, which are often associated with adverse effects of other antipsychotics. wikipedia.orgnih.gov A key emerging target is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comresearchgate.net Preclinical data indicates that lumateperone (B1672687) enhances glutamatergic neurotransmission through a D₁ receptor-dependent mechanism that increases phosphorylation of key proteins within the mTOR pathway. nih.govintracellulartherapies.com This modulation of mTORC1 is thought to influence synaptic plasticity and may underpin some of the compound's rapid-acting antidepressant-like effects observed in animal models. intracellulartherapies.comlabroots.com

Furthermore, toxicological studies in animal models have identified a potential off-target effect related to the compound's metabolites. nih.govnih.gov Oral administration in rats, mice, and dogs led to the intracytoplasmic aggregation of pigmented material, particularly in tissues with high lysosomal content. nih.govnih.gov This material is hypothesized to be composed of polymers from aniline (B41778) metabolites of lumateperone, which, as cationic amphiphilic drugs (CADs), may lead to lysosomal dysfunction. nih.gov

Interactive Table: Receptor Binding and Molecular Target Profile of Lumateperone
TargetAffinity/Interaction TypePotential Implication (Preclinical)Reference
5-HT₂A ReceptorHigh-Affinity Antagonist (Ki = 0.54 nM)Primary antipsychotic and antidepressant-like activity. wikipedia.orgnih.gov
Dopamine D₂ ReceptorModerate-Affinity Presynaptic Partial Agonist & Postsynaptic Antagonist (Ki = 32 nM)Modulation of dopamine signaling with regional selectivity. wikipedia.orgnih.govnih.gov
Serotonin Transporter (SERT)Moderate-Affinity Inhibitor (Ki = 33 nM)Contributes to antidepressant-like effects. caplytahcp.comwikipedia.org
Dopamine D₁ ReceptorModerate Affinity (Ki = 41-52 nM)Indirect modulation of glutamatergic system (NMDA/AMPA). caplytahcp.comwikipedia.org
mTOR PathwayIndirect Activator (via D₁ receptor signaling)Potential for rapid antidepressant effects and synaptic plasticity. mdpi.comnih.govintracellulartherapies.com
Adrenergic α1 ReceptorsModerate-to-Low Affinity Off-TargetContributes to overall pharmacological profile. nih.gov
Lysosomes (via Metabolites)Potential Off-Target AccumulationObserved pigment deposition in animal toxicological studies. nih.gov

Preclinical Repurposing Research for Non-Psychiatric Conditions (Focus on mechanistic insights)

The multifaceted mechanism of lumateperone suggests its potential utility beyond psychiatric disorders. mdpi.com Preclinical studies are exploring its effects in models of inflammation and neurodegeneration, providing mechanistic insights for potential repurposing.

Neuroprotection Mechanisms (e.g., in cranial nerve involvement models)

While specific preclinical models testing lumateperone's effects on cranial nerve involvement are not yet available in published literature, broader neuroprotective mechanisms have been investigated. A key finding is lumateperone's ability to support the integrity of the blood-brain barrier (BBB). nih.govnih.gov In preclinical models, the compound was found to alter genes and pathways, such as those involving claudin-5 and intercellular adhesion molecule 1, which are critical for maintaining BBB function. nih.govnih.gov Furthermore, its indirect modulation of the glutamatergic system, by enhancing the function of NMDA and AMPA receptors, is a mechanism thought to be relevant for neuroprotection and cognitive function. mdpi.comresearchgate.netintracellulartherapies.com These findings suggest a potential for lumateperone to confer neuroprotective effects, although this has yet to be explored in the specific context of cranial nerve damage models.

Anti-inflammatory and Immunomodulatory Pathways

A significant area of emerging research is the anti-inflammatory and immunomodulatory action of lumateperone. labroots.com Preclinical studies in rodent models have demonstrated that lumateperone can normalize pathological inflammation. nih.gov In mice subjected to an acute immune challenge with lipopolysaccharide (LPS) or to acute behavioral stress, lumateperone administration reduced the aberrantly elevated levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in both the brain and serum. mdpi.comnih.govnih.gov

Concurrently, lumateperone was shown to significantly increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov These immunomodulatory effects are linked to its ability to enhance signaling in the mTORC1 pathway, which plays a role in regulating cellular responses to stress and inflammation. nih.govlabroots.comnih.gov These findings highlight a distinct anti-inflammatory action for lumateperone, suggesting it may mitigate immune pathophysiology associated with various conditions. nih.govmdpi.com

Interactive Table: Preclinical Anti-inflammatory Effects of Lumateperone
ModelKey FindingAssociated Pathway/MechanismReference
LPS-induced immune challenge in miceReduced brain and serum levels of IL-1β, IL-6, TNF-αDirect anti-inflammatory action nih.govnih.gov
LPS-induced immune challenge in miceIncreased hippocampal mRNA levels of anti-inflammatory IL-10Immunomodulatory action nih.gov
Acute behavioral stress in miceReduced pro-inflammatory cytokinesStress-response modulation nih.govnih.gov
Acutely stressed ratsEnhanced mTORC1 pathway activity in the prefrontal cortexCellular signaling modulation nih.gov
Animal modelsAltered genes involved in blood-brain barrier integrity (e.g., claudin-5)Maintenance of tissue integrity nih.gov

Development of Prodrugs and Novel Drug Delivery Systems (Preclinical Concepts)

Additionally, patent literature describes the conceptual development of prodrugs for the broader class of substituted heterocycle fused gamma-carbolines, to which lumateperone belongs. google.com These prodrugs are designed to improve formulations, potentially for extended or controlled-release applications, by modifying the parent compound to optimize its pharmacokinetic properties. google.comresearchgate.net

Advanced Pharmacogenomic and Proteomic Studies in Preclinical Contexts

The application of advanced "omics" technologies to lumateperone in preclinical settings is still in its early stages. Comprehensive pharmacogenomic data for lumateperone is currently limited, with reviews noting a lack of information on gene-drug interactions compared to other antipsychotics. nih.govmdpi.com

However, some preclinical studies provide initial insights. A proteomic-level investigation in guinea pigs examined the effects of lumateperone on the adrenal gland, revealing changes in the expression of proteins such as IL-6, the apoptosis marker CASPASE-3, and Proliferating Cell Nuclear Antigen (PCNA). nih.gov Other preclinical work has shown that lumateperone treatment leads to increased phosphorylation of key proteins within the mTOR signaling pathway, a finding with proteomic implications. intracellulartherapies.com These studies represent foundational steps, but dedicated, large-scale pharmacogenomic and proteomic analyses to identify biomarkers of response or novel mechanisms in preclinical models have yet to be extensively reported.

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

The complex mechanism of action of Lumateperone, which involves the modulation of multiple neurotransmitter systems including the dopaminergic, serotonergic, and glutamatergic pathways, makes it an ideal candidate for investigation using systems biology and network pharmacology. nih.govpsychiatryonline.orgnih.govmdpi.com These approaches move beyond the traditional "one-drug, one-target" paradigm to analyze the intricate network of interactions between the drug and various biological components.

Systems biology offers a holistic view by integrating high-throughput data from genomics, proteomics, and metabolomics to model the compound's effects on cellular networks. nih.govnih.gov For a compound like Lumateperone, this could elucidate how its simultaneous action on serotonin 5-HT2A receptors, dopamine D2 receptors, and the serotonin transporter translates into the observed clinical effects in conditions like schizophrenia. nih.govresearchgate.net By creating computational models of hippocampal or other relevant brain tissue, researchers can simulate the effects of varying concentrations of the compound on neural circuits, helping to understand how it might correct the gamma-band oscillatory abnormalities often seen in schizophrenia. plos.org

Network pharmacology, a key component of systems biology, focuses on constructing and analyzing drug-target-disease networks. psychiatryonline.orgalpha-psychiatry.com This methodology can be used to identify the multiple targets of Lumateperone and map them onto the complex protein-protein interaction networks associated with schizophrenia. psychiatryonline.orgnih.gov Such an analysis could reveal previously unknown pathways affected by the drug, potentially uncovering new therapeutic indications or explaining its favorable side-effect profile compared to other antipsychotics. psychiatryonline.orgpatsnap.com For instance, by mapping Lumateperone's targets onto schizophrenia risk gene networks, researchers can better understand the overlap between its pharmacological action and the genetic basis of the disorder. psychiatryonline.org This approach has the potential to shift the focus from developing general antipsychotics to creating more targeted "antischizophrenia" drugs that address the core pathophysiology of the illness. psychiatryonline.org

Interactive Data Table: Key Pharmacological Targets of Lumateperone (C31H36FN3O4S)

Opportunities for Collaborative Academic Research and Open Science Initiatives

The multifaceted nature of Lumateperone and the complex disorders it treats necessitate a collaborative research environment. Partnerships between academic institutions, pharmaceutical companies, and government entities can accelerate the pace of discovery and translation into clinical practice. frontiersin.orgmerckgroup.commrlcg.com Such collaborations can pool resources, share expertise, and provide access to specialized equipment and diverse patient populations, which is crucial for large-scale clinical trials and in-depth mechanistic studies. frontiersin.orgmrlcg.com For instance, academic researchers can contribute to the fundamental understanding of the drug's interaction with neural pathways, while industry partners can facilitate drug development and commercialization. mrlcg.com

Open science initiatives, which advocate for the transparent and accessible dissemination of research data and findings, present a significant opportunity for advancing the study of Lumateperone. nih.govtheconduit.comfrontiersin.org By sharing preclinical and clinical trial data through open-access platforms, researchers can foster greater collaboration, enable re-analysis of data, and enhance the reproducibility and credibility of scientific findings. nih.govukcori.org Initiatives like Open Pharma are working to make the communication of pharmaceutical industry research more transparent and accessible. ukcori.org The adoption of FAIR (Findable, Accessible, Interoperable, and Reusable) data principles would allow for the integration of diverse datasets related to Lumateperone, from molecular data to clinical outcomes, facilitating a more comprehensive understanding. tmrjournals.com

Furthermore, open-source models for drug discovery, where data and research tools are made publicly available, could spur innovation in the development of next-generation compounds related to Lumateperone. theconduit.com This approach can de-risk early-stage drug development and encourage a more collaborative and less proprietary research culture. nih.govresearchgate.net As the scientific community increasingly embraces these collaborative and open models, the future of research on this compound is likely to be more integrated, transparent, and ultimately, more impactful for patient care.

Interactive Data Table: Overview of Selected Lumateperone Clinical Trials

Q & A

Q. Q. How should researchers address non-reproducible results in C31_{31}H36_{36}FN3_3O4_4S toxicity assays?

  • Methodological Answer : Standardize protocols (e.g., cell passage numbers, serum batches) and document environmental variables (e.g., CO2_2 levels, humidity). Use inter-laboratory validation via ring trials. Perform power analyses to ensure adequate sample sizes. Publish negative results and raw data to identify confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.